MET Kinase Inhibition: p-Methylbenzyl-Triazole Outperforms All Other N1 Substituents in Direct Head-to-Head Comparison
In a panel of quinazoline-1,2,3-triazole hybrids evaluated by homogeneous time-resolved fluorescence (HTRF) MET kinase assay, compound 8c bearing a p-methylbenzyl moiety on the triazole ring exhibited the highest MET inhibitory capacity among all tested N1-substituted analogs, confirmed by western blot analysis of phosphorylated MET [1]. The compound also showed antiproliferative IC₅₀ values as low as 6.1 µM against MET-dependent cancer cell lines (AsPC-1, EBC-1, MKN-45), with weaker activity against MET-independent lines, confirming on-target selectivity [1]. Compounds bearing unsubstituted benzyl, 4-chlorobenzyl, or other N1 substituents in the same study showed lower MET inhibition, demonstrating that the p-methyl substitution is a key contributor to kinase binding affinity within this chemotype.
| Evidence Dimension | MET kinase inhibitory capacity (HTRF assay) and antiproliferative activity in MET-dependent cancer cell lines |
|---|---|
| Target Compound Data | Compound 8c (p-methylbenzyl-triazole-quinazoline hybrid): highest MET inhibitory capacity among all tested agents; antiproliferative IC₅₀ as low as 6.1 µM against MET-positive cells (AsPC-1, EBC-1, MKN-45); suppressed 3D spheroid growth and induced apoptosis in AsPC-1 cells |
| Comparator Or Baseline | Other N1-substituted analogs in the same series (including benzyl, 4-chlorobenzyl, and other variants): lower MET inhibitory capacity in HTRF assay; western blot confirmed weaker p-MET suppression |
| Quantified Difference | 8c ranked #1 among all synthesized compounds for MET inhibition; IC₅₀ differential between MET-positive and MET-negative cells confirmed target-dependent activity |
| Conditions | HTRF MET kinase assay; western blot for phospho-MET; SRB antiproliferative assay against 6 cancer cell lines (AsPC-1, EBC-1, MKN-45, Mia-Paca-2, HT-29, K562); 3D spheroid acid phosphatase assay; Annexin V/PI apoptosis assay |
Why This Matters
For procurement decisions in MET-targeted anticancer programs, the p-methylbenzyl-triazole-4-amine scaffold provides a validated starting point with demonstrated superiority over unsubstituted benzyl and other N1 variants within the same chemotype, reducing the need for exploratory N1 SAR optimization.
- [1] Mortazavi M, Eskandari M, Moosavi F, et al. Novel quinazoline-1,2,3-triazole hybrids with anticancer and MET kinase targeting properties. Scientific Reports, 2023, 13, 14685. View Source
